molecular formula C23H21BrN2O2S B1193587 (5R)-4-(5-bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

(5R)-4-(5-bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

Cat. No.: B1193587
M. Wt: 469.4 g/mol
InChI Key: NIPTUMFVYBXSMZ-JOCHJYFZSA-N
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Description

SGC6870 is a chemical probe developed by a collaboration between the Structural Genomics Consortium (SGC), Eli Lilly, the Icahn School of Medicine at Mount Sinai, and the Ontario Institute for Cancer Research (OICR). It serves as a potent, selective, and cell-active allosteric inhibitor of PRMT6 .

Preparation Methods

The synthetic route for SGC6870 is not explicitly mentioned in the available literature. it is synthesized as a protein arginine methyltransferase PRMT6 inhibitor. The compound inhibits PRMT6 with an IC50 of 77 ± 6 nM in cell-free assays and 0.8 μM against asymmetric dimethylation of H3R2 by overexpressed PRMT6 in HEK293T cells . Further details on the specific synthetic methods and reaction conditions are yet to be published.

Chemical Reactions Analysis

SGC6870 primarily inhibits PRMT6, a protein arginine methyltransferase. As for the types of reactions it undergoes, it is essential to note that SGC6870 is an allosteric inhibitor. specific chemical reactions or reagents associated with its synthesis are not widely documented. The major product formed from its interaction with PRMT6 is the inhibition of H3R2 dimethylation.

Scientific Research Applications

SGC6870 has significant implications across various scientific fields:

    Chemistry: It provides a valuable tool for studying PRMT6 function and regulation.

    Biology: Researchers can use SGC6870 to investigate the role of PRMT6 in cellular processes.

    Medicine: Understanding PRMT6 inhibition may lead to potential therapeutic applications, especially in cancer research.

    Industry: SGC6870’s selectivity and potency make it a useful probe for drug discovery efforts.

Mechanism of Action

SGC6870 exerts its effects by specifically targeting PRMT6. PRMT6 is involved in protein arginine methylation, which plays a crucial role in gene expression, RNA processing, and protein function. By inhibiting PRMT6, SGC6870 disrupts these processes, impacting cellular pathways.

Comparison with Similar Compounds

While specific similar compounds are not mentioned in the available data, SGC6870’s uniqueness lies in its selectivity for PRMT6. Its (S)-enantiomer, SGC6870N, serves as an inactive control compound for PRMT6 studies .

Properties

Molecular Formula

C23H21BrN2O2S

Molecular Weight

469.4 g/mol

IUPAC Name

(5R)-4-(5-bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C23H21BrN2O2S/c1-13-4-5-18-17(11-13)22(16-9-14(2)8-15(3)10-16)26(12-21(27)25-18)23(28)19-6-7-20(24)29-19/h4-11,22H,12H2,1-3H3,(H,25,27)/t22-/m1/s1

InChI Key

NIPTUMFVYBXSMZ-JOCHJYFZSA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC(=CC(=C3)C)C)C(=O)C4=CC=C(S4)Br

Isomeric SMILES

CC1=CC2=C(C=C1)NC(=O)CN([C@@H]2C3=CC(=CC(=C3)C)C)C(=O)C4=CC=C(S4)Br

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC(=CC(=C3)C)C)C(=O)C4=CC=C(S4)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SGC6870;  SGC-6870 SGC 6870

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5R)-4-(5-bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
Reactant of Route 2
Reactant of Route 2
(5R)-4-(5-bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
Reactant of Route 3
Reactant of Route 3
(5R)-4-(5-bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
Reactant of Route 4
(5R)-4-(5-bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
Reactant of Route 5
Reactant of Route 5
(5R)-4-(5-bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
Reactant of Route 6
Reactant of Route 6
(5R)-4-(5-bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

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